(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid
(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0744907
InChI:
InChI=1S/C14H14N2O4S/c1-9-15-12(8-21-9)10-2-4-11(5-3-10)16-13(17)6-20-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19)
SMILES:
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COCC(=O)O
Molecular Formula:
C14H14N2O4S
Molecular Weight:
306.34 g/mol
(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid
CAS No.:
Cat. No.: VC0744907
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4S |
|---|---|
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 2-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethoxy]acetic acid |
| Standard InChI | InChI=1S/C14H14N2O4S/c1-9-15-12(8-21-9)10-2-4-11(5-3-10)16-13(17)6-20-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | WOEGSHUHAPADBW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator